molecular formula C19H17ClN4O2S B2404685 3-chloro-N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide CAS No. 354130-24-8

3-chloro-N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide

Cat. No.: B2404685
CAS No.: 354130-24-8
M. Wt: 400.88
InChI Key: MTNPDKOYJHGWTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide is a complex organic compound that features a pyrazole ring, a benzamide group, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent and heated to 50°C while stirring for 3 hours, resulting in an orange solution .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group in the benzamide moiety can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the pyrazole ring.

    Condensation Reactions: The carbamothioyl group can engage in condensation reactions with various nucleophiles.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed depend on the specific reactions. For example, nucleophilic substitution of the chloro group can yield various substituted benzamides, while oxidation of the pyrazole ring can lead to different oxidized derivatives.

Scientific Research Applications

3-chloro-N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide: Similar structure with a different halogen substituent.

    2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide: Another halogen-substituted analog.

Uniqueness

3-chloro-N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide is unique due to the presence of the chloro group, which can influence its reactivity and interaction with biological targets. The combination of the pyrazole ring and benzamide group also provides a versatile scaffold for further chemical modifications.

Properties

IUPAC Name

3-chloro-N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S/c1-12-16(18(26)24(23(12)2)15-9-4-3-5-10-15)21-19(27)22-17(25)13-7-6-8-14(20)11-13/h3-11H,1-2H3,(H2,21,22,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNPDKOYJHGWTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.